molecular formula C16H22ClN3O5S B1224862 ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate

ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate

Cat. No. B1224862
M. Wt: 403.9 g/mol
InChI Key: GVRRKYYMISVYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate is a sulfonamide in which the nitrogen carries methyl and 2-[4-(ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl substituents and the sulfonyl a 4-chlorophenyl group. It is a sulfonamide and a carbamate ester.

Scientific Research Applications

Antibacterial Applications

  • Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate and its derivatives have been synthesized and evaluated for their antibacterial potential. For instance, some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate inhibitors against Gram-negative bacterial strains (Iqbal et al., 2017).
  • Additionally, compounds derived from this chemical structure have demonstrated effectiveness against various bacterial infections, including those caused by Pseudomonas aeruginosa, Escherichia coli, and other strains (Matsumoto & Minami, 1975).

Anticancer Applications

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which are structurally related to ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate, have been synthesized and evaluated as potential anticancer agents. Some of these compounds have shown strong anticancer properties relative to doxorubicin, a known anticancer drug (Rehman et al., 2018).

Antioxidant and Enzyme Inhibition Applications

  • Compounds containing the sulfonyl hydrazone scaffold and piperidine rings, closely related to the chemical structure , have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds demonstrated significant lipid peroxidation inhibitory activity and were potent inhibitors of the α-glucosidase enzyme, suggesting potential applications in treating type II diabetes and Alzheimer’s disease (Karaman et al., 2016), (Ur-Rehman et al., 2018).

Applications in Radioligand Binding and Functional Assays

  • A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, structurally related to ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate, were developed and characterized in radioligand binding and functional assays, particularly at A(2B) adenosine receptors. These compounds have been found to have subnanomolar affinity and high selectivity, making them useful in pharmacological and biochemical studies (Borrmann et al., 2009).

properties

Product Name

ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate

Molecular Formula

C16H22ClN3O5S

Molecular Weight

403.9 g/mol

IUPAC Name

ethyl 4-[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22ClN3O5S/c1-3-25-16(22)20-10-8-19(9-11-20)15(21)12-18(2)26(23,24)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3

InChI Key

GVRRKYYMISVYGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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